molecular formula C14H10BrClO2 B5506357 4-chloro-2-methylphenyl 4-bromobenzoate

4-chloro-2-methylphenyl 4-bromobenzoate

Cat. No. B5506357
M. Wt: 325.58 g/mol
InChI Key: QICYSNXYDTXOTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions between halogenated phenyl compounds and carboxylic acids or their derivatives in the presence of a base. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using potassium or sodium carbonate in DMF medium at room temperature (Chidan Kumar et al., 2014). This method could be adapted for the synthesis of 4-chloro-2-methylphenyl 4-bromobenzoate by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-chloro-2-methylphenyl 4-bromobenzoate can be confirmed using IR and single-crystal X-ray diffraction studies. The geometrical parameters obtained from such studies are often in agreement with those calculated using density functional theory (DFT) (Chidan Kumar et al., 2014). These techniques provide valuable insights into the arrangement of atoms within the molecule and can be used to determine the charge transfer within the molecule.

Chemical Reactions and Properties

The reactivity of 4-chloro-2-methylphenyl 4-bromobenzoate with other chemicals can be understood by studying the reactions of structurally similar compounds. For example, the bromination and nitration of derivatives lead to the formation of multiple products, indicating a high reactivity towards electrophilic substitution reactions (Cooper et al., 1970).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, can be influenced by the molecular structure. Compounds like 4-chloro-2-methylphenyl 4-bromobenzoate typically show distinct physical properties that can be predicted using computational methods and compared with experimental data (Diwaker et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity patterns and stability, are crucial for understanding the behavior of 4-chloro-2-methylphenyl 4-bromobenzoate in various chemical environments. Studies on similar compounds suggest that the presence of halogen atoms significantly affects their reactivity and stability, making them useful for further chemical modifications (Hylarides et al., 1989).

Scientific Research Applications

Halogenated Benzene Derivatives in Organic Synthesis

Research on halogenated benzene derivatives, such as those involving bromination and chlorination, plays a crucial role in organic synthesis, enabling the development of various pharmaceuticals, dyes, and agrochemicals. For instance, studies on bromination and nitration of dibromobenzo[b]thiophen derivatives highlight the intricate control over substitution patterns critical for synthesizing compounds with specific properties and activities (Cooper et al., 1970). These methodologies could be applicable in the synthesis or modification of compounds like 4-chloro-2-methylphenyl 4-bromobenzoate, indicating its potential use in creating novel materials or bioactive molecules.

Pharmacological Applications

Compounds structurally similar to 4-chloro-2-methylphenyl 4-bromobenzoate may find applications in pharmacology, where modifications of the benzo[b]thiophen core have led to the development of molecules with potential therapeutic benefits. For example, research into the pharmacological activities of benzo[b]thiophen derivatives reveals their potential in creating new medicines (Chapman et al., 1968). This suggests that 4-chloro-2-methylphenyl 4-bromobenzoate could serve as a precursor or intermediate in the synthesis of compounds with medicinal properties.

Material Science and Catalysis

In material science and catalysis, halogenated compounds are often key intermediates or catalysts themselves. For instance, the development of new classes of C−N donor ligands for homogeneous catalysis involves the coupling of halogenated compounds, showcasing the versatility of these molecules in facilitating chemical reactions (César et al., 2002). Therefore, 4-chloro-2-methylphenyl 4-bromobenzoate could find applications in catalysis research, particularly in the development of new catalysts or catalytic processes.

Environmental Studies

The study of halogenated organic compounds extends to environmental science, where their behavior, degradation, and potential impact on ecosystems are analyzed. For example, the reductive dechlorination of dichlorobenzoate by specific microbial strains highlights the environmental fate of chlorinated organic pollutants (Tweel et al., 1987). While not directly related, this research underscores the broader context of studying compounds like 4-chloro-2-methylphenyl 4-bromobenzoate in understanding and mitigating the environmental impact of halogenated organics.

properties

IUPAC Name

(4-chloro-2-methylphenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c1-9-8-12(16)6-7-13(9)18-14(17)10-2-4-11(15)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICYSNXYDTXOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylphenyl 4-bromobenzoate

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